Cas no 56843-80-2 (4-chloro-2-phenylthieno[2,3-d]pyrimidine)
4-chloro-2-phenylthieno[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-2-phenylthieno[2,3-d]pyrimidine
- CS-0366683
- DTXSID30406177
- AKOS002665470
- 56843-80-2
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- MDL: MFCD06254202
- Inchi: 1S/C12H7ClN2S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H
- InChI Key: BTXLJGJCKQEAGU-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CSC2=NC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 246.00200
- Monoisotopic Mass: 246.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54A^2
- XLogP3: 4.2
Experimental Properties
- Density: 1.396
- Melting Point: 148 ºC
- Boiling Point: 299.1°C at 760 mmHg
- Flash Point: 134.7°C
- Refractive Index: 1.698
- PSA: 54.02000
- LogP: 4.01170
4-chloro-2-phenylthieno[2,3-d]pyrimidine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-chloro-2-phenylthieno[2,3-d]pyrimidine Pricemore >>
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| Chemenu | CM151542-1g |
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4-chloro-2-phenylthieno[2,3-d]pyrimidine Suppliers
4-chloro-2-phenylthieno[2,3-d]pyrimidine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 4-chloro-2-phenylthieno[2,3-d]pyrimidine
Recent Advances in the Study of 4-chloro-2-phenylthieno[2,3-d]pyrimidine (CAS: 56843-80-2)
The compound 4-chloro-2-phenylthieno[2,3-d]pyrimidine (CAS: 56843-80-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thienopyrimidine derivative has been identified as a promising scaffold for the development of novel kinase inhibitors, particularly in the context of cancer therapy. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its interactions with various biological targets.
One of the key findings from recent research is the compound's ability to selectively inhibit certain protein kinases involved in cell proliferation and survival pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-chloro-2-phenylthieno[2,3-d]pyrimidine exhibits potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and its mutant forms, which are frequently implicated in non-small cell lung cancer (NSCLC). The study reported an IC50 value in the nanomolar range, suggesting high potency. Structural analysis revealed that the chloro and phenyl substituents play critical roles in binding to the kinase domain, providing insights for further structural optimization.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as a multi-targeted agent. A preprint available on bioRxiv (2024) highlighted its moderate activity against other kinases such as VEGFR2 and PDGFR, which are important in angiogenesis and tumor microenvironment modulation. This multi-targeted profile could be advantageous for overcoming drug resistance, a common challenge in targeted cancer therapies. However, the study also noted that further modifications to the thienopyrimidine core may be necessary to improve selectivity and reduce off-target effects.
Another significant area of research has been the development of synthetic methodologies for 4-chloro-2-phenylthieno[2,3-d]pyrimidine and its analogs. A recent publication in Organic & Biomolecular Chemistry (2023) described an efficient, one-pot synthesis route that improves yield and reduces purification steps compared to traditional methods. This advancement could facilitate larger-scale production for preclinical studies and structure-activity relationship (SAR) investigations. The authors also reported several novel derivatives with improved solubility profiles, addressing one of the key limitations of the parent compound.
Pharmacokinetic studies of 4-chloro-2-phenylthieno[2,3-d]pyrimidine have also progressed in recent months. Data presented at the 2024 American Association for Cancer Research (AACR) annual meeting indicated reasonable oral bioavailability in rodent models, with a plasma half-life sufficient for once-daily dosing. However, challenges remain in terms of metabolic stability, as the compound showed significant hepatic clearance in microsomal assays. Several research groups are currently working on prodrug strategies and formulation approaches to overcome these limitations.
Looking forward, the most promising direction appears to be the combination of 4-chloro-2-phenylthieno[2,3-d]pyrimidine with other therapeutic agents. Preliminary data from cell culture studies suggest synergistic effects when combined with certain chemotherapeutic drugs and immune checkpoint inhibitors. A collaborative effort between academic and industry researchers is currently underway to evaluate these combinations in more complex preclinical models, with results expected later this year.
In conclusion, 4-chloro-2-phenylthieno[2,3-d]pyrimidine (CAS: 56843-80-2) represents a versatile scaffold with significant potential in drug discovery, particularly in oncology. While challenges remain in optimizing its drug-like properties, recent advances in understanding its mechanism, synthetic accessibility, and biological activity provide a strong foundation for future development. The coming years will likely see increased research activity around this compound and its derivatives as they progress through the drug discovery pipeline.
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